![molecular formula C12H20O4 B3393709 Di-tert-butyl fumarate CAS No. 41700-07-6](/img/structure/B3393709.png)
Di-tert-butyl fumarate
Description
Di-tert-butyl fumarate is a chemical compound used for a variety of synthetic transformations . It has a CAS number of 7633-38-7 . It is used as a precatalyst in the Montgomery lab for reductive couplings of aldehydes and alkynes and N-arylation of amines .
Synthesis Analysis
Di-tert-butyl fumarate (DtBF) was found to homopolymerize easily with 1,1’-azobisisobutyronitrile and benzoyl peroxide as radical initiators at 5080°C to give a nonflexible rod-like polymer . The polymer thus obtained was soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .
Molecular Structure Analysis
The molecular structure of Di-tert-butyl fumarate can be analyzed using various techniques such as IR, 1H-NMR, and 13C-NMR .
Chemical Reactions Analysis
The chemical reactions of Di-tert-butyl fumarate involve homopolymerization . The homopolymerization reactivity increases with the bulkiness of the butyl ester substituents .
Physical And Chemical Properties Analysis
Di-tert-butyl fumarate forms a nonflexible rod-like polymer with a number-average molecular weight of more than 100,000 . The polymer is soluble in benzene, toluene, carbon tetrachloride, and tetrahydrofuran .
Future Directions
properties
IUPAC Name |
ditert-butyl (E)-but-2-enedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O4/c1-11(2,3)15-9(13)7-8-10(14)16-12(4,5)6/h7-8H,1-6H3/b8-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVGHYYKWDQHFV-BQYQJAHWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
41700-07-6 | |
Record name | 2-Butenedioic acid (2E)-, 1,4-bis(1,1-dimethylethyl) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41700-07-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
228.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl fumarate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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